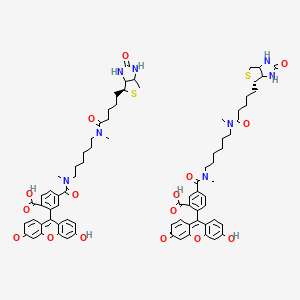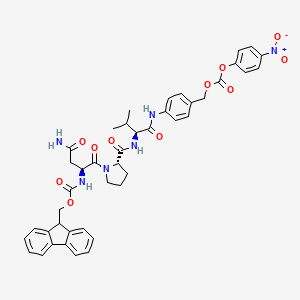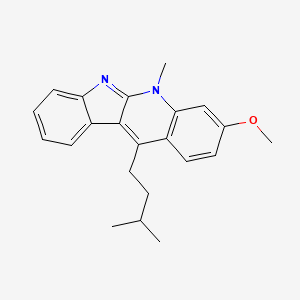
Anticancer agent 75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 75 is a synthetic compound designed to inhibit the proliferation of cancer cells. It has shown promising results in preclinical studies and is currently under investigation for its potential use in cancer therapy. This compound is part of a broader class of anticancer agents that target specific molecular pathways involved in cancer cell growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 75 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions to form the final product. The initial step typically involves the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous flow systems, and stringent quality control measures to maintain the consistency and quality of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 75 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 75 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of chemical reactions and to develop new synthetic methodologies.
Biology: It is used to investigate the molecular pathways involved in cancer cell growth and survival, and to identify potential targets for cancer therapy.
Medicine: It is being evaluated for its potential use in cancer treatment, either as a standalone therapy or in combination with other anticancer agents.
Industry: It is used in the development of new anticancer drugs and in the optimization of production processes for existing drugs.
Mechanism of Action
The mechanism of action of Anticancer agent 75 involves the inhibition of specific molecular targets that are essential for cancer cell growth and survival. These targets may include enzymes, receptors, and signaling pathways that are dysregulated in cancer cells. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death or inhibition of their proliferation.
Comparison with Similar Compounds
Anticancer agent 75 is compared with other similar compounds to highlight its uniqueness and potential advantages. Some of the similar compounds include:
Piperazine derivatives: These compounds have shown potent anticancer activity and are used as reference compounds in comparative studies.
Pyrimidine derivatives: These compounds are known for their anticancer activity and are often used as benchmarks in the development of new anticancer agents.
Benzimidazole derivatives: These compounds have a similar mechanism of action and are used to compare the efficacy and safety of this compound.
This compound stands out due to its unique chemical structure, which allows for specific targeting of molecular pathways involved in cancer cell growth. Its efficacy and safety profile are currently being evaluated in preclinical and clinical studies, and it holds promise as a potential new therapy for cancer treatment.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-methoxy-5-methyl-11-(3-methylbutyl)indolo[2,3-b]quinoline |
InChI |
InChI=1S/C22H24N2O/c1-14(2)9-11-17-16-12-10-15(25-4)13-20(16)24(3)22-21(17)18-7-5-6-8-19(18)23-22/h5-8,10,12-14H,9,11H2,1-4H3 |
InChI Key |
WLYMPCQGWLNTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C2C3=CC=CC=C3N=C2N(C4=C1C=CC(=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
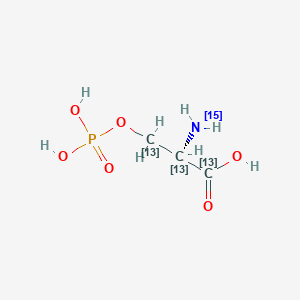

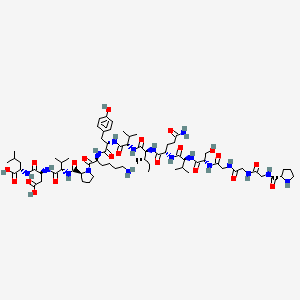






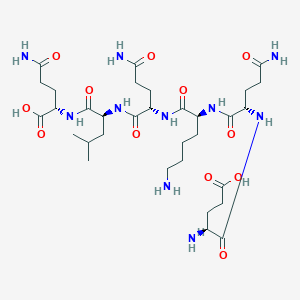
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
